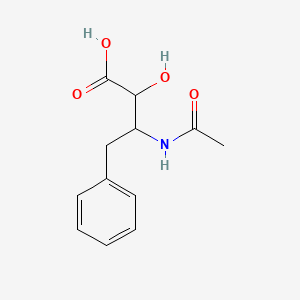
3-Acetamido-2-hydroxy-4-phenylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Threo-(3-Acetyl)-(2RS)-AHPA is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an acetyl group attached to a threo-configuration, making it a subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of threo-(3-Acetyl)-(2RS)-AHPA typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2,4-dihydroxy benzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine in ethanol . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of threo-(3-Acetyl)-(2RS)-AHPA can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality. The use of catalysts, such as cellulose sulfonic acid, can further enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
Threo-(3-Acetyl)-(2RS)-AHPA undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the acetyl group to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Threo-(3-Carboxyl)-(2RS)-AHPA.
Reduction: Threo-(3-Hydroxy)-(2RS)-AHPA.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Threo-(3-Acetyl)-(2RS)-AHPA has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
作用機序
The mechanism of action of threo-(3-Acetyl)-(2RS)-AHPA involves its interaction with specific molecular targets. The acetyl group can undergo enzymatic hydrolysis, releasing the active threo-(2RS)-AHPA moiety. This moiety can then interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid (IAA): A well-known plant hormone with similar structural features.
3-(Bromoacetyl)coumarins: Compounds with similar acetyl groups but different core structures.
Uniqueness
Threo-(3-Acetyl)-(2RS)-AHPA is unique due to its specific threo-configuration and the presence of an acetyl group, which imparts distinct chemical and biological properties. Unlike IAA, which is primarily a plant hormone, threo-(3-Acetyl)-(2RS)-AHPA has broader applications in various scientific fields .
特性
分子式 |
C12H15NO4 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC名 |
3-acetamido-2-hydroxy-4-phenylbutanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8(14)13-10(11(15)12(16)17)7-9-5-3-2-4-6-9/h2-6,10-11,15H,7H2,1H3,(H,13,14)(H,16,17) |
InChIキー |
DQZRIAPQRYKDHC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13914111.png)

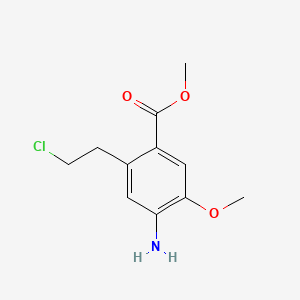
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13914137.png)
![Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13914145.png)
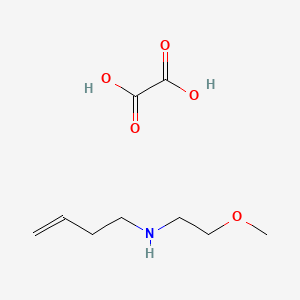

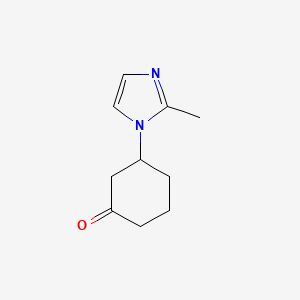
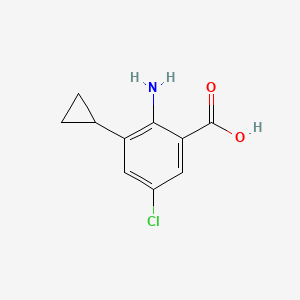

![(8S,11S,14S)-14-[[2-[[(2R)-2-[[(2R)-2-[acetyl(methyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]-methylamino]-3,18-dihydroxy-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B13914172.png)
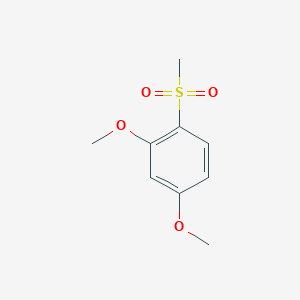
![[(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate](/img/structure/B13914178.png)
